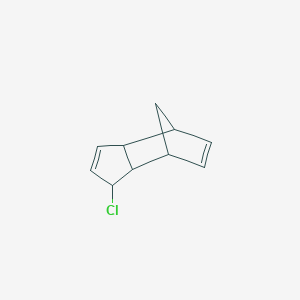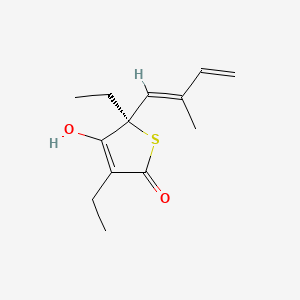
Thiotetromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiotetromycin is a thiotetronate-containing natural product known for its potent, broad-spectrum antibacterial properties. It targets bacterial fatty acid synthesis, making it a valuable compound in the fight against bacterial infections . This compound is part of a family of compounds that includes thiolactomycin and thiotetroamide, each with unique modifications that influence their bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiotetromycin is synthesized through a complex biosynthetic pathway involving a novel iterative polyketide synthase-nonribosomal peptide synthetase . The synthesis involves several key enzymes, including cytochrome P450, which plays a crucial role in the formation of the thiotetronate ring . The process also requires a sulfur donor, supplied by a cysteine desulfurase and a sulfur transferase .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of actinomycetes, such as Streptomyces olivaceus . The production process can be optimized by transferring the gene cluster responsible for thiotetronate biosynthesis into a suitable host strain, such as Streptomyces avermitilis . This approach allows for the heterologous production of this compound, ensuring a consistent and scalable supply .
Chemical Reactions Analysis
Types of Reactions: Thiotetromycin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by specific enzymes and reagents, which help modify the compound’s structure and enhance its bioactivity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include cytochrome P450, amidotransferase, and other enzymes involved in fatty acid synthesis . The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the compound’s stability .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with modified alkyl substituents at the C-5 position . These derivatives exhibit different levels of antibacterial activity, with some showing enhanced potency against specific bacterial strains .
Scientific Research Applications
Thiotetromycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable template for the development of new antibacterial agents . In biology, it is used to study bacterial fatty acid synthesis and the mechanisms of antibiotic resistance . In medicine, this compound and its derivatives are investigated for their potential to treat bacterial infections, including those caused by antibiotic-resistant strains . In industry, this compound is used in the development of new antibiotics and other therapeutic agents .
Mechanism of Action
Thiotetromycin exerts its antibacterial effects by selectively inhibiting bacterial fatty acid biosynthesis . It targets the β-ketoacyl-acyl carrier protein synthases (KASI/II), which are essential for the elongation of fatty acid chains in bacteria . By inhibiting these enzymes, this compound disrupts the production of fatty acids, leading to the death of bacterial cells . The compound’s mechanism of action involves the formation of a thiotetronate ring, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Thiotetromycin is part of a family of thiotetronate-containing natural products, which includes thiolactomycin and thiotetroamide . These compounds share a common mechanism of action but differ in their chemical structures and bioactivity profiles . This compound is unique due to its specific modifications at the C-5 position, which result in distinct antibacterial properties . Compared to thiolactomycin and thiotetroamide, this compound exhibits a broader spectrum of activity and higher potency against certain bacterial strains .
List of Similar Compounds:- Thiolactomycin
- Thiotetroamide
- This compound B
Properties
CAS No. |
85263-97-4 |
|---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
(5R)-3,5-diethyl-4-hydroxy-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one |
InChI |
InChI=1S/C13H18O2S/c1-5-9(4)8-13(7-3)11(14)10(6-2)12(15)16-13/h5,8,14H,1,6-7H2,2-4H3/b9-8+/t13-/m1/s1 |
InChI Key |
GUYLXXKTXNVUKW-MMQHEFTJSA-N |
Isomeric SMILES |
CCC1=C([C@@](SC1=O)(CC)/C=C(\C)/C=C)O |
Canonical SMILES |
CCC1=C(C(SC1=O)(CC)C=C(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
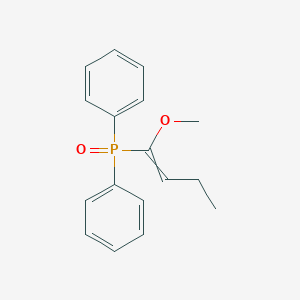
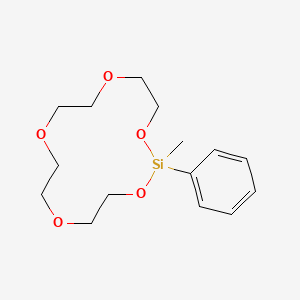
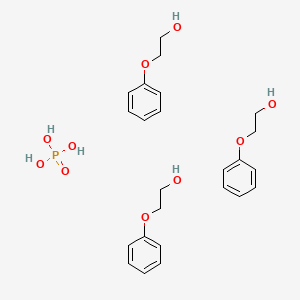
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
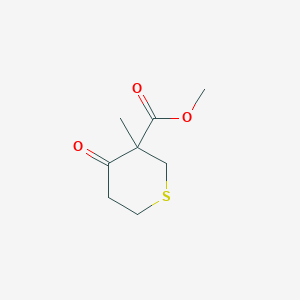
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
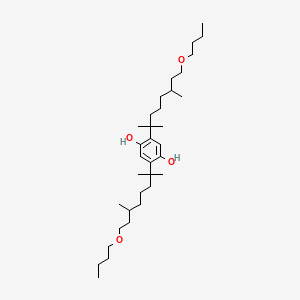
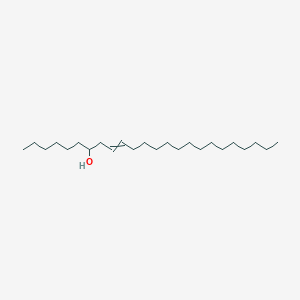
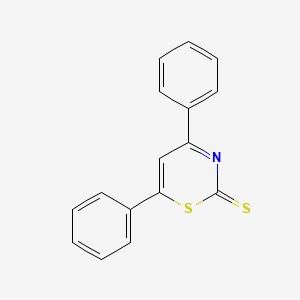

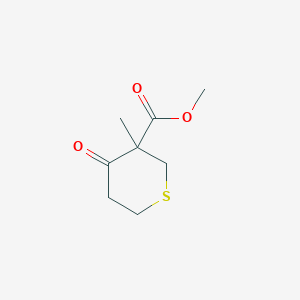
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
